

# An In-depth Technical Guide to the Physicochemical Properties of Tricarballylic Acid

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## Compound of Interest

Compound Name: *Tricarballylate*

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Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant relevance in biochemistry, toxicology, and materials science. It is a known competitive inhibitor of the enzyme aconitase, leading to the disruption of the Krebs cycle.<sup>[1]</sup> This guide provides a comprehensive overview of its core physicochemical properties, details common experimental protocols, and visualizes key concepts for clarity.

## Section 1: Chemical and Physical Properties

Tricarballylic acid presents as an off-white to light brown, fine crystalline powder. Its fundamental identifiers and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Tricarballylic Acid

Property	Value	References
IUPAC Name	propane-1,2,3-tricarboxylic acid	<a href="#">[2]</a>
Synonyms	Carballylic acid, $\beta$ -Carboxyglutaric acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	99-14-9	<a href="#">[3]</a>
Molecular Formula	$C_6H_8O_6$	<a href="#">[3]</a>
Molecular Weight	176.12 g/mol	<a href="#">[3]</a>
Appearance	Off-white to light brown crystalline powder	
Melting Point	156–161 °C	
Boiling Point	266.43 °C (estimated)	<a href="#">[4]</a>
Density	1.37 - 1.57 g/cm <sup>3</sup> (estimated)	
pKa Values (at 30°C)	$pK_1 = 3.49$ , $pK_2 = 4.58$ , $pK_3 = 5.83$	
Water Solubility	~500 g/L at 18°C	
Solubility (Other)	Soluble in methanol; Slightly soluble in ether	
LogP (o/w)	-1.420 (estimated)	<a href="#">[4]</a>
Flash Point	129.2 °C (estimated)	<a href="#">[4]</a>

## Section 2: Spectral Data

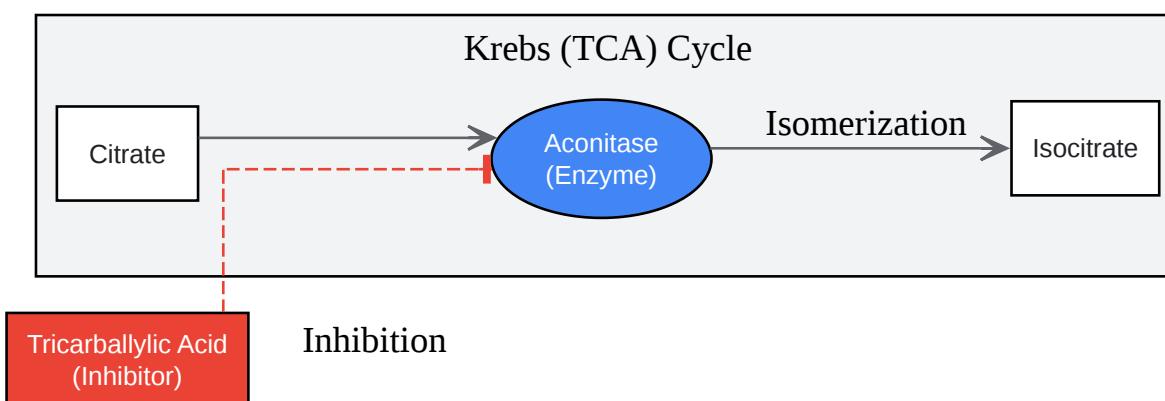
The structural identity of tricarballylic acid is confirmed through various spectroscopic methods. A summary of key spectral data is provided below.

Table 2: Spectroscopic Data for Tricarballylic Acid

Spectrum Type	Description	References
<sup>1</sup> H NMR	Spectral data available from public databases.	[5]
<sup>13</sup> C NMR	Spectral data available from public databases.	[6]
Mass Spectrometry	Electron ionization spectra are available from the NIST WebBook.	[3][7]
Infrared (IR) Spectroscopy	IR spectra (solid, mineral oil mull) are available from the NIST WebBook.	[8][9]

## Section 3: Biological Activity and Signaling Pathway Involvement

The primary biological significance of tricarballylic acid lies in its role as a competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the second step of the Krebs (tricarboxylic acid) cycle.[1][10] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. [11] By binding to the enzyme, tricarballylic acid blocks this conversion, leading to an accumulation of citrate and a disruption of the cell's primary aerobic energy production pathway.[12][13]



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Inhibition of Aconitase by Tricarballylic Acid in the Krebs Cycle.

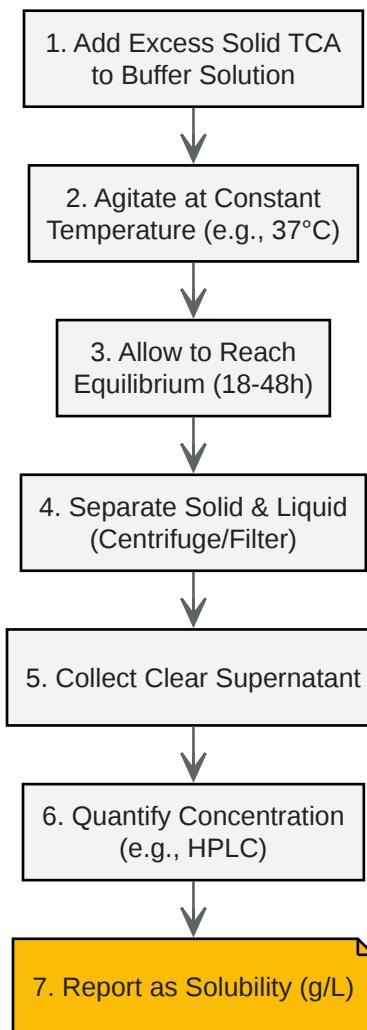
## Section 4: Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties and for the purification of tricarballylic acid.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14][15]

Methodology:

- Preparation: Add an excess amount of solid tricarballylic acid to a series of vials containing a buffered aqueous solution of a specific pH (e.g., pH 1.2, 4.5, 6.8). Ensure enough solid is present to maintain saturation after equilibrium is reached.
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator maintained at a constant temperature (e.g.,  $37 \pm 1$  °C). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[14][16] Preliminary studies can determine the minimum time required.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand, maintaining the temperature. Separate the solid phase from the aqueous phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
- Analysis: Carefully collect the clear supernatant (filtrate). Quantify the concentration of dissolved tricarballylic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[17]
- Calculation: The determined concentration represents the equilibrium solubility of tricarballylic acid at that specific pH and temperature. The experiment should be performed in triplicate for statistical validity.



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#### Workflow for Shake-Flask Solubility Determination.

Potentiometric titration is a standard method for determining the pKa values of ionizable compounds.<sup>[18]</sup> For a triprotic acid like tricarballylic acid, three pKa values can be determined.

#### Methodology:

- Solution Preparation: Prepare an aqueous solution of tricarballylic acid with a precisely known concentration (e.g., 0.01 M).
- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

- **Titration Setup:** Place a known volume of the tricarballylic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).
- **Titration:** Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Analysis:** Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three distinct buffer regions and equivalence points. The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value.[\[19\]](#)[\[20\]](#)
  - pKa<sub>1</sub>: pH at the midpoint between the start of the titration and the first equivalence point.
  - pKa<sub>2</sub>: pH at the midpoint between the first and second equivalence points.
  - pKa<sub>3</sub>: pH at the midpoint between the second and third equivalence points.

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.[\[21\]](#)[\[22\]](#)

#### Methodology:

- **Solvent Selection:** Choose an appropriate solvent. For tricarballylic acid, water is a suitable choice as it is highly soluble in hot water and less soluble in cold water.
- **Dissolution:** Place the impure tricarballylic acid in an Erlenmeyer flask. Add a minimal amount of boiling water while stirring until the solid is completely dissolved.
- **Decolorization (Optional):** If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities and activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.[\[22\]](#)

- Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[23\]](#)
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering soluble impurities.
- Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator to remove residual solvent. The purity can be confirmed by melting point determination.

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